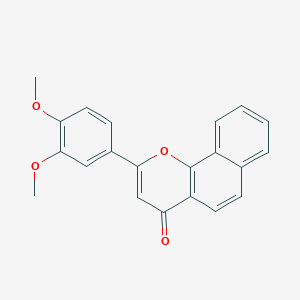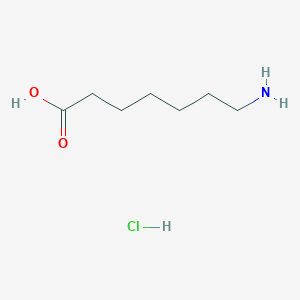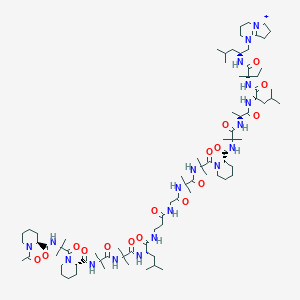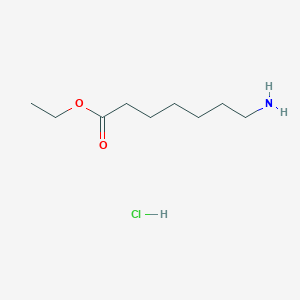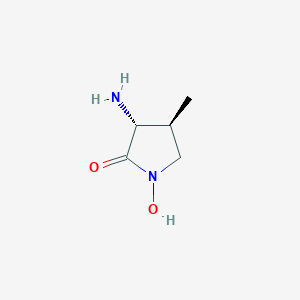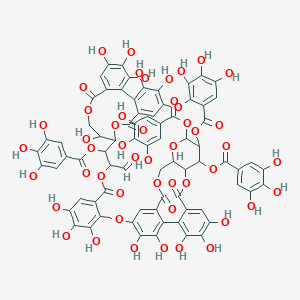![molecular formula C8H12N2O2 B144515 Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate CAS No. 132903-58-3](/img/structure/B144515.png)
Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate, also known as MTHPC, is a chemical compound that belongs to the group of cyclopenta[c]pyrazole derivatives. It has been studied extensively for its potential use in various scientific research applications, especially in the field of photodynamic therapy.
Mecanismo De Acción
The mechanism of action of Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate involves the activation of the photosensitizer by light of a specific wavelength, which leads to the production of reactive oxygen species (ROS) that cause damage to cancer cells. The selectivity of Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate for cancer cells is due to the preferential accumulation of the photosensitizer in tumor tissue, as opposed to normal tissue.
Efectos Bioquímicos Y Fisiológicos
Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate has been shown to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, inhibition of angiogenesis (the formation of new blood vessels), and modulation of the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate is its high selectivity for cancer cells, which minimizes damage to normal tissue. However, Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate has some limitations for lab experiments, including its high cost and the need for specialized equipment for the activation of the photosensitizer.
Direcciones Futuras
Several future directions for the development of Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate in photodynamic therapy have been proposed, including the optimization of the treatment protocol, the development of new photosensitizer formulations, and the exploration of combination therapies with other treatment modalities. Additionally, the use of Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate in other scientific research applications, such as imaging and sensing, has also been suggested.
Conclusion:
In conclusion, Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate is a promising photosensitizer that has been extensively studied for its potential use in photodynamic therapy. Its high selectivity for cancer cells and its ability to induce apoptosis and inhibit angiogenesis make it a promising candidate for the treatment of various types of cancer. However, further research is needed to optimize its use in the clinic and explore its potential in other scientific research applications.
Métodos De Síntesis
The synthesis of Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate involves several steps, including the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 2,3-dihydro-1H-cyclopenta[c]pyrazole in the presence of a base, followed by the reaction with methyl iodide. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate has been extensively studied for its potential use in photodynamic therapy, a treatment modality that involves the use of light-activated photosensitizers to selectively destroy cancer cells. Several studies have demonstrated the efficacy of Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate in the treatment of various types of cancer, including head and neck, bladder, and esophageal cancer.
Propiedades
Número CAS |
132903-58-3 |
|---|---|
Nombre del producto |
Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate |
Fórmula molecular |
C8H12N2O2 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
methyl 3a,4,5,6-tetrahydro-3H-cyclopenta[c]pyrazole-6a-carboxylate |
InChI |
InChI=1S/C8H12N2O2/c1-12-7(11)8-4-2-3-6(8)5-9-10-8/h6H,2-5H2,1H3 |
Clave InChI |
CIWGASDUJLUSMP-UHFFFAOYSA-N |
SMILES |
COC(=O)C12CCCC1CN=N2 |
SMILES canónico |
COC(=O)C12CCCC1CN=N2 |
Sinónimos |
6a(3H)-Cyclopentapyrazolecarboxylicacid,3a,4,5,6-tetrahydro-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



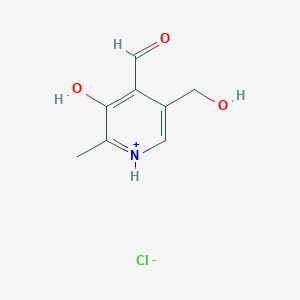
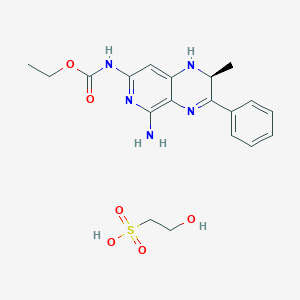
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI)](/img/structure/B144439.png)
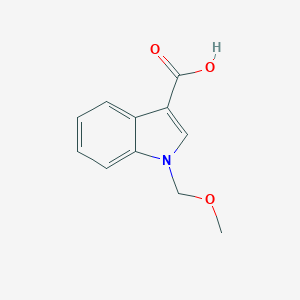
![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid](/img/structure/B144443.png)
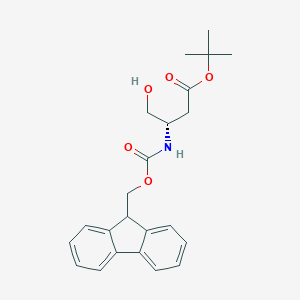
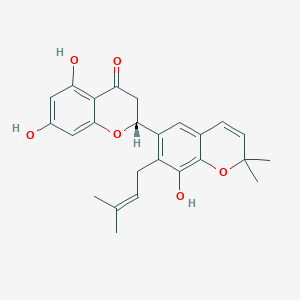
![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]prop-2-enoate](/img/structure/B144452.png)
